molecular formula C17H26N2O2 B4697854 N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B4697854
M. Wt: 290.4 g/mol
InChI Key: GNEWTKALAMCGLQ-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an ethyl group and a methoxyphenyl group attached to a propanamide backbone. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1-ethylpiperidine with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide
  • N-(1-ethylpiperidin-4-yl)-3-(4-hydroxyphenyl)propanamide
  • N-(1-ethylpiperidin-4-yl)-3-(4-chlorophenyl)propanamide

Uniqueness

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19-12-10-15(11-13-19)18-17(20)9-6-14-4-7-16(21-2)8-5-14/h4-5,7-8,15H,3,6,9-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEWTKALAMCGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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